(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVNGATAFRLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660206 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-58-4 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid typically proceeds via functional group transformations on a suitably substituted fluorobenzene precursor. The key steps involve:
- Introduction of the boronic acid group through lithiation or palladium-catalyzed borylation.
- Installation or retention of the methoxycarbamoyl substituent at the 5-position relative to the boronic acid.
- Control of regioselectivity to ensure substitution at the 2-fluoro position and 5-methoxycarbamoyl position.
Preparation via Directed Lithiation and Boronation
A well-established method for related fluorinated arylboronic acids involves directed ortho-lithiation of a halogenated fluorobenzene, followed by quenching with trialkyl borates and hydrolysis to yield the boronic acid.
Example Process:
Starting from 1-bromo-4-fluorobenzene, lithiation with a lithium base (e.g., n-butyllithium) at temperatures below 0 °C forms (5-bromo-2-fluorophenyl)lithium intermediate. This intermediate is then reacted with a trialkyl borate (such as trimethyl borate) to form the corresponding boronate ester, which upon acidic hydrolysis yields the boronic acid derivative.Adaptation for Methoxycarbamoyl Group:
The methoxycarbamoyl group can be introduced before or after the lithiation step, depending on its stability under lithiation conditions. Protection strategies or milder lithiation conditions may be required to preserve the carbamoyl functionality.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenated fluorobenzene | n-Butyllithium, THF, <0 °C | Formation of aryllithium intermediate |
| Aryllithium + trialkyl borate | Trimethyl borate, low temperature | Formation of boronate ester intermediate |
| Hydrolysis | Acidic aqueous work-up | Boronic acid formation |
This method is advantageous for its regioselectivity and applicability to various substituted fluorobenzenes, but requires careful temperature and moisture control to prevent side reactions.
Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)
An alternative and widely used approach is the palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2) under inert atmosphere.
-
- Aryl halide precursor (e.g., 2-fluoro-5-bromo- or iodo-benzene derivative with methoxycarbamoyl substituent)
- Bis(pinacolato)diboron as boron source
- Palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2
- Base such as potassium acetate or potassium carbonate
- Solvent: dioxane, ethanol, or DMF
- Temperature: 80–100 °C under nitrogen or argon atmosphere
Mechanism:
Oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the arylboronate ester, which can be hydrolyzed to the boronic acid.Example from Related Compounds:
The synthesis of 3-fluoro-4-methoxycarbonylphenylboronic acid involves palladium-catalyzed borylation of 3-fluoro-4-iodobenzoic acid derivatives under these conditions, followed by purification.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 1–5 mol% loading |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stoichiometric or slight excess |
| Base | Potassium acetate, potassium carbonate | Facilitates transmetallation |
| Solvent | Dioxane, ethanol, DMF | Depends on solubility |
| Temperature | 80–100 °C | Reflux or sealed tube |
| Atmosphere | Nitrogen or argon | To avoid oxidation |
This method is scalable and compatible with various functional groups, including methoxycarbamoyl, offering high yields and purity.
Post-Borylation Functional Group Transformations
In some cases, the methoxycarbamoyl group may be introduced after boronic acid formation via carbamoylation of an amino-substituted arylboronic acid or via esterification reactions on a carboxylic acid precursor.
Carbamoylation Reaction:
Reaction of an arylboronic acid bearing an amino group with methyl chloroformate or other carbamoylating agents under mild basic conditions to install the methoxycarbamoyl group.This approach allows for better control over sensitive functional groups and avoids harsh lithiation conditions that may degrade the carbamoyl moiety.
Purification and Characterization
Purification:
Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is commonly employed to isolate the pure boronic acid derivatives. Crystallization may also be used depending on the compound’s properties.-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) confirms the structure and purity.
- Mass spectrometry and elemental analysis provide molecular weight and composition data.
- Melting point determination and IR spectroscopy can be used to verify functional groups.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Directed Lithiation and Boronation | Halogenated fluorobenzene | n-BuLi, trialkyl borate, <0 °C, acidic work-up | High regioselectivity, well-established | Sensitive to moisture, harsh conditions |
| Pd-Catalyzed Borylation | Aryl halide with methoxycarbamoyl group | Pd catalyst, B2pin2, base, 80–100 °C, inert atmosphere | Mild conditions, scalable, functional group tolerant | Requires expensive catalysts |
| Post-Borylation Carbamoylation | Amino-arylboronic acid | Methyl chloroformate, base | Avoids harsh lithiation, selective functionalization | Additional synthetic step |
Research Findings and Optimization
- Temperature Control: Maintaining low temperatures (<0 °C) during lithiation prevents side reactions and improves yield.
- Catalyst Choice: Pd(PPh3)4 offers high activity in borylation, but Pd(dppf)Cl2 can improve selectivity and functional group tolerance.
- Base Selection: Potassium acetate is preferred for mild conditions, while stronger bases like potassium carbonate may accelerate reactions but risk side reactions.
- Solvent Effects: Polar aprotic solvents such as DMF enhance solubility and reaction rates in palladium-catalyzed methods.
- Purification Techniques: Flash chromatography with optimized solvent systems ensures removal of palladium residues and by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
Chemistry: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is also employed in the agrochemical industry for the synthesis of herbicides and pesticides. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the production of these chemicals .
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine and methoxycarbamoyl groups can influence the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Analyses
Electronic and Steric Effects
- Fluorine Substitution: Fluorine at C2 increases electron-withdrawing effects, stabilizing the boronic acid-diol ester equilibrium. This is critical in oxidation studies, where fluorinated analogs (e.g., 2-Ethoxy-5-fluorophenylboronic acid) exhibit slower oxidation rates compared to non-fluorinated counterparts .
- Carbamoyl vs. Triazole Groups : The methoxycarbamoyl group may enhance hydrogen-bonding interactions with enzyme active sites, similar to triazole-containing derivatives, which show superior β-lactamase inhibition (Ki < 0.01 µM) due to improved binding to serine residues .
Physicochemical Properties
- Solubility : Bulky substituents (e.g., 4-(4-propan-2-yloxyphenyl)phenyl boronic acid) reduce aqueous solubility, whereas polar groups like carbamoyl or methoxy improve it. The methoxycarbamoyl variant is predicted to have moderate solubility .
- Oxidation Stability: Boronic esters with electron-withdrawing groups (e.g., fluorine) hydrolyze slower in aqueous H₂O₂ (e.g., 9b in took 27 minutes for 50% oxidation vs. 5 minutes for non-fluorinated analogs).
Biological Activity
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a methoxycarbamoyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHB F N O
- Molecular Weight : 239.00 g/mol
- IUPAC Name : this compound
This compound exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols and other polyhydroxy compounds, which is crucial for its biological activity .
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The boronic acid moiety allows for the formation of complexes with hydroxyl-containing biomolecules, which can modulate enzymatic activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.
- Neuroprotective Effects : Similar boronic compounds have shown neuroprotective properties in models of neurodegenerative diseases by reducing amyloid plaque formation and neuroinflammation .
- Anticancer Activity : Research indicates that boronic acids can interfere with cancer cell metabolism and proliferation by targeting specific signaling pathways.
1. In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine proteases, which play critical roles in various physiological processes.
2. In Vivo Case Studies
Recent research involving animal models has illustrated the potential therapeutic effects of this compound:
- Alzheimer’s Disease Models : In studies using transgenic mice models for Alzheimer’s disease, treatment with related boronic acids resulted in significant reductions in amyloid-beta plaque accumulation and improved cognitive function .
| Study Type | Model Used | Observations |
|---|---|---|
| In Vivo | 5xFAD Mice | Reduced amyloid plaque burden and neuroinflammation |
| In Vitro | Cell Lines | Inhibition of serine proteases |
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with other boronic acids:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Trans-Beta-Styryl-Boronic Acid (TBSA) | Neuroprotective effects in AD models | Reduces neuroinflammation |
| Phenylboronic Acid | General enzyme inhibition | Basic structure without substituents |
| 4-Methylphenylboronic Acid | Anticancer properties | Methyl group enhances lipophilicity |
Safety and Toxicity
While the therapeutic potential is promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that, like many boronic acids, it may exhibit low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile .
Q & A
Q. What are the recommended synthetic routes and purification methods for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid?
The synthesis of this compound typically involves introducing the methoxycarbamoyl group onto a fluorophenylboronic acid scaffold. A plausible route includes:
Coupling Reaction : Reacting 2-fluoro-5-bromophenylboronic acid with methoxyamine in the presence of a palladium catalyst (e.g., Suzuki-Miyaura coupling) to install the carbamoyl group .
Purification : Chromatography (silica gel or HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve ≥95% purity, as noted in commercial-grade preparations .
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the fluorine environment and methoxycarbamoyl group integration. NMR detects boronic acid resonance (~30 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (212.97 g/mol) and isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm (C=O stretch) and ~3200 cm (B-OH) confirm functional groups .
Advanced Research Questions
Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine at the 2-position enhances electrophilicity of the boronic acid, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the methoxycarbamoyl group at the 5-position may reduce coupling efficiency with bulky substrates. Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh) with KCO in THF/HO) to balance reactivity and steric effects .
Q. What is the compound’s stability under oxidative conditions, and how can this be monitored?
Boronic acids are prone to oxidation, forming phenols. A study on analogous boronic esters (e.g., pinacol esters) revealed:
| Boronic Ester Derivative | Time to 50% Oxidation (minutes) |
|---|---|
| Pinacol ester | 10 |
| Neopentyl glycol ester | 27 |
| Free boronic acid | 22 |
Recommendation : Use pinacol esters to stabilize the boronic acid during storage. Monitor oxidation via NMR by tracking phenol formation .
Q. How should researchers address contradictory data in reaction yields or stability reports?
Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate hydrolysis.
- Catalyst Loading : Excess Pd can lead to side reactions.
Troubleshooting Workflow :
Validate purity (HPLC, elemental analysis).
Replicate conditions with controlled variables (e.g., inert atmosphere).
Use competitive binding assays (e.g., alizarin red S) to assess boronic acid-diol equilibria, which influence reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
